2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE
Overview
Description
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound with a complex structure It features a chlorinated phenoxy group, a pyrrole ring, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.
Coupling with Pyrrole: The phenoxy intermediate is then coupled with a pyrrole derivative under basic conditions to form the desired pyrrole-substituted phenoxy compound.
Amidation Reaction: Finally, the pyrrole-substituted phenoxy compound is reacted with a benzylamine derivative to form the acetamide linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(4-(4-morpholinyl)phenyl)acetamide
Uniqueness
2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-11-19(12-16(2)21(15)22)26-14-20(25)23-13-17-5-7-18(8-6-17)24-9-3-4-10-24/h3-12H,13-14H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITQQCGUHLWKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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